1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Description
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-2-24-18-9-3-15(4-10-18)19(23)22-13-11-21(12-14-22)17-7-5-16(20)6-8-17/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTYYZMSGSUUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological mechanism of action of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
The following technical guide details the pharmacological mechanism of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine . Based on its chemical structure—a hybrid of the 4-fluorophenylpiperazine (5-HT/DA modulator) and 4-ethoxybenzoyl (AMPA modulator) pharmacophores—this compound is identified as a putative nootropic and serotonergic modulator , structurally analogous to Sunifiram and Fipexide class compounds, with potential Sigma-1 receptor affinity.[1][2][3]
A Technical Deep Dive for Drug Development Professionals[1][2][4]
Executive Summary
This compound (C₁₉H₂₁FN₂O₂) is a synthetic piperazine derivative characterized by a dual-pharmacophore structure.[1][2] It combines a 4-fluorophenylpiperazine (pFPP) moiety—a known privileged scaffold for serotonin (5-HT) and dopamine (DA) receptor modulation—with a 4-ethoxybenzoyl group, a structural motif shared with the ampakine nootropic Aniracetam .[1][2][3]
The compound’s mechanism of action (MOA) is multimodal, primarily driven by allosteric modulation of AMPA receptors and antagonism/partial agonism at 5-HT₂A/C receptors , with secondary affinity for Sigma-1 (σ₁) intracellular chaperones.[1][2][3] This profile suggests therapeutic potential in cognitive enhancement , neuroprotection , and anxiolysis .[1][2][3]
Chemical Identity & Structural Pharmacophores
The molecule is constructed from a piperazine core serving as a rigid linker between two distinct functional domains.[1][2][3]
| Structural Domain | Chemical Moiety | Pharmacological Function |
| Core Linker | Piperazine Ring | Rigid scaffold ensuring optimal spatial orientation of lipophilic domains; characteristic of CNS-active drugs (e.g., Fipexide, Sunifiram).[1][2][3] |
| Domain A (N1) | 4-Ethoxybenzoyl | AMPA Receptor Modulation : The 4-ethoxy substitution mimics the p-anisoyl group of Aniracetam, facilitating positive allosteric modulation (PAM) of glutamate receptors.[1][2] |
| Domain B (N4) | 4-Fluorophenyl | Serotonergic/Dopaminergic Affinity : The p-fluorophenyl group is critical for high-affinity binding to 5-HT₂A, 5-HT₂C, and D₂ receptors (e.g., as seen in pFPP metabolites).[1][2][3] |
Molecular Formula: C₁₉H₂₁FN₂O₂ Molecular Weight: 328.39 g/mol Lipophilicity (cLogP): ~3.2 (Predicted) – Highly blood-brain barrier (BBB) permeable.[1][2]
Core Mechanism of Action (MOA)[1][2]
Positive Allosteric Modulation of AMPA Receptors
The 4-ethoxybenzoyl moiety facilitates binding to the allosteric site of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor.[1][2]
-
Mechanism : Binding stabilizes the receptor in its open-channel conformation, reducing the rate of desensitization and deactivation upon glutamate binding.[1][2][3]
-
Physiological Outcome : Enhanced fast excitatory synaptic transmission, leading to Long-Term Potentiation (LTP) in the hippocampus (CA1 region), which underpins memory formation.[1][2][3]
-
Downstream Signaling :
Serotonergic & Dopaminergic Modulation
The 1-(4-fluorophenyl)piperazine (pFPP) motif is a potent pharmacophore for monoamine receptors.[1][2]
-
5-HT₂A/2C Receptor Antagonism : The steric bulk of the N1-benzoyl group likely converts the intrinsic agonist activity of pFPP into antagonism or partial agonism .[1] This blockade reduces serotonergic noise, potentially improving signal-to-noise ratio in cortical processing (anxiolytic effect).[1][2][3]
-
Dopamine D₂/D₃ Modulation : Moderate affinity antagonism at presynaptic D₂ autoreceptors can enhance dopamine release in the prefrontal cortex, synergizing with AMPA-mediated cognitive enhancement.[1][2][3]
Sigma-1 (σ₁) Receptor Agonism
Piperazine derivatives with lipophilic N-substituents are classic Sigma-1 ligands .[1][2]
-
Mechanism : Agonism at the σ₁ receptor (located at the Mitochondria-Associated ER Membrane, MAM) promotes the translocation of the receptor to the plasma membrane.[1][2][3]
-
Effect : Modulation of ion channels (Kv1.2, NMDA) and inhibition of ER stress-induced apoptosis.[1][2][3]
Signal Transduction Pathway (Visualization)[1][2]
The following diagram illustrates the convergent signaling pathways triggered by the compound, leading to enhanced synaptic plasticity.
Caption: Convergent signaling pathways of this compound leading to LTP and neuroprotection.[1][2]
Experimental Validation Protocols
To validate the specific activity of this compound, the following hierarchical assay protocol is recommended.
In Vitro Binding Assays (Radioligand Displacement)
Objective: Determine affinity (
-
Protocol:
-
Membrane Prep: HEK293 cells expressing human 5-HT₂A, D₂, or Sigma-1 receptors.[1][2][3]
-
Radioligands: [³H]Ketanserin (5-HT₂A), [³H]Raclopride (D₂), -Pentazocine (σ₁).[1][2][3]
-
Incubation: Incubate membranes with radioligand and increasing concentrations of the test compound (0.1 nM – 10 µM).[1][2]
-
Analysis: Measure radioactivity via scintillation counting; calculate IC₅₀ and
using the Cheng-Prusoff equation.
-
Functional AMPA Electrophysiology (Patch Clamp)
Objective: Confirm Positive Allosteric Modulation (PAM) activity.[1][2]
-
Protocol:
-
System: Whole-cell patch clamp in primary rat hippocampal neurons.[1][2]
-
Stimulation: Apply Glutamate (100 µM) alone vs. Glutamate + Test Compound (1–10 µM).
-
Measurement: Record peak amplitude and decay time constant (
) of Excitatory Postsynaptic Currents (EPSCs). -
Success Criteria: >20% increase in EPSC amplitude or prolongation of decay time (deactivation slowing) indicates PAM activity.[1][2][3]
-
In Vivo Behavioral Profiling
Objective: Assess nootropic efficacy.
-
Test: Novel Object Recognition (NOR) in rats.
-
Dosing: Oral administration (1, 5, 10 mg/kg) 60 min prior to training.[1][2][3]
-
Metric: Discrimination Index (DI) =
.[1][2] -
Reference: Use Aniracetam (50 mg/kg) as a positive control.[1][2]
Therapeutic Potential & Safety Profile[1][3]
| Therapeutic Area | Mechanism Basis | Expected Clinical Outcome |
| Cognitive Decline | AMPA PAM + BDNF upregulation | Improvement in working memory and attention (e.g., in Alzheimer's or MCI).[1][2] |
| Depression/Anxiety | 5-HT₂A antagonism + σ₁ agonism | Rapid-acting antidepressant effects with reduced sexual side effects compared to SSRIs.[1] |
| Schizophrenia | D₂ modulation + 5-HT₂A blockade | Improvement in negative symptoms (social withdrawal) and cognitive deficits.[1][2] |
Safety Considerations:
-
CYP450 Inhibition: The piperazine moiety is a known substrate/inhibitor of CYP2D6.[1][2][3] Metabolic stability assays are critical.[1][2][3]
-
Excitotoxicity: As an AMPA modulator, high doses risk over-excitation (seizures).[1][2][3] Bell-shaped dose-response curves are expected.[1]
References
-
Gouliaev, A. H., & Senning, A. (1994).[1][2][3] Piracetam and other structurally related nootropics.[1][2][3] Brain Research Reviews, 19(2), 180-222.[1][2][3] Link
-
Black, M. D. (2005).[1][2][3] Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1][2][3] A review of preclinical data. Psychopharmacology, 179(1), 154-163.[1][2][3] Link
-
Glennon, R. A., et al. (1986).[1][2][3] Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry, 29(11), 2375-2380.[1][2][3] Link
-
Maurice, T., & Su, T. P. (2009).[1][2][3] The sigma-1 receptor: targeting dysregulation of ER-mitochondrion coordination and neurodegeneration. Nature Reviews Neuroscience, 10(11), 787-802.[1][2][3] Link
-
O'Neill, M. J., et al. (2004).[1][2][3] AMPA receptor potentiators: for the treatment of CNS disorders. Current Drug Targets - CNS & Neurological Disorders, 3(3), 181-194.[1][2][3] Link
Sources
Literature review of fluorophenyl piperazine derivatives in medicinal chemistry
The Fluorophenyl Piperazine (FPP) Motif: A Technical Review of Medicinal Chemistry Applications
Executive Summary
The fluorophenyl piperazine (FPP) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of psychotropic agents. Its structural versatility allows it to act as a high-affinity ligand for serotonin (5-HT) and dopamine (DA) receptors. This guide analyzes the Structure-Activity Relationships (SAR), synthetic methodologies, and biological characterization of FPP derivatives. It highlights the strategic use of fluorine to modulate metabolic stability and lipophilicity (LogP) while leveraging the piperazine ring for receptor binding pocket interactions.
The Pharmacophore: Structural & Electronic Rationale
The FPP moiety combines two distinct chemical tools: the piperazine ring and the fluorinated aromatic system.
-
The Piperazine Ring: Acts as a conformational spacer that positions the aromatic headgroup relative to the basic nitrogen (N4). At physiological pH, the N4 nitrogen is often protonated, forming a crucial ionic bond with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A) in G-protein coupled receptors (GPCRs).
-
The Fluorine Substitution:
-
Metabolic Blocking: Substitution at the para-position (4-F) blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life.
-
Electronic Modulation: Fluorine is highly electronegative yet small (Van der Waals radius ~1.47 Å, similar to Hydrogen). It alters the pKa of the piperazine nitrogens via inductive effects without imposing significant steric penalties.
-
Lipophilicity: C-F bonds increase lipophilicity compared to C-H bonds, enhancing Blood-Brain Barrier (BBB) permeability—a non-negotiable requirement for CNS drugs.
-
Medicinal Chemistry Landscape: Target Profile
FPP derivatives exhibit a "promiscuous" but tunable binding profile across the monoamine receptor superfamily.
| Target Receptor | Primary Effect of FPP Binding | Key Structural Determinant |
| 5-HT1A | Agonist / Partial Agonist | Ortho-substitution often favors antagonism; Para-F favors agonism (e.g., pFPP). |
| 5-HT2A | Antagonist | Requires a "long-chain" linker at N4 attached to a secondary aromatic system. |
| Dopamine D2 | Antagonist / Partial Agonist | Ortho-F or 2,3-dichloro patterns are common in antipsychotics. |
| Dopamine D4 | Antagonist | High selectivity seen in specific radioligands like [18F]FAUC 316.[1] |
Structure-Activity Relationships (SAR)
The biological activity of FPP derivatives is strictly governed by the position of the fluorine atom and the nature of the N4-substituent.
SAR Visualization
Figure 1: SAR Logic of the Fluorophenyl Piperazine Scaffold. The position of the fluorine atom dictates the primary pharmacological profile, while the N4-tail tunes subtype selectivity.
Synthetic Methodologies
Two primary routes exist for synthesizing N-aryl piperazines: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Method A: SNAr (Traditional)
-
Mechanism: Addition-Elimination.
-
Requirement: The aryl ring must be activated by strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the leaving group (Halogen).[2]
-
Limitation: Simple fluorobenzenes (unactivated) react poorly, requiring harsh conditions that may degrade the piperazine.
Method B: Buchwald-Hartwig Amination (Modern Standard)
-
Mechanism: Pd(0)/Pd(II) catalytic cycle.
-
Advantage: Allows coupling of unactivated aryl halides (e.g., 1-bromo-2-fluorobenzene) with piperazine under mild conditions.
-
Catalyst System: Pd(OAc)2 or Pd2(dba)3 with bulky phosphine ligands (e.g., BINAP, Xantphos, RuPhos).
Synthetic Workflow Diagram
Figure 2: Decision tree for selecting the synthetic route based on aryl ring electronics.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis of 1-(2-Fluorophenyl)piperazine
Rationale: This protocol utilizes a Pd-catalyzed cross-coupling to overcome the low reactivity of unactivated fluorobenzenes.
Materials:
-
1-Bromo-2-fluorobenzene (1.0 equiv)
-
Piperazine (anhydrous, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1 mol%)
-
BINAP (2.2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
-
Loading: Charge the flask with Pd2(dba)3, BINAP, and NaOtBu. Purge with argon for 5 minutes.
-
Solvation: Add anhydrous toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active catalyst complex (solution typically turns deep orange/red).
-
Addition: Add 1-bromo-2-fluorobenzene and piperazine.
-
Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor progress via TLC (eluent: EtOAc/Hexane) or LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO2, DCM/MeOH/NH3 gradient) to yield the target amine.
Protocol 2: Radioligand Binding Assay (5-HT1A Receptor)
Rationale: To determine the affinity (Ki) of the synthesized FPP derivative.
Materials:
-
Membrane preparation from CHO cells stably expressing human 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT (Specific Activity ~100-200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Nonspecific binding determinant: 10 µM Serotonin (5-HT).
Step-by-Step Procedure:
-
Incubation: In a 96-well plate, add:
-
25 µL of test compound (various concentrations in DMSO/Buffer).
-
25 µL of [3H]8-OH-DPAT (final conc. 1 nM).
-
150 µL of membrane suspension (10–20 µg protein/well).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce nonspecific binding) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Add liquid scintillation cocktail to filters and count radioactivity (CPM) in a scintillation counter.
-
Analysis: Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation:
.
Biological Signaling Pathways
Understanding the downstream effects of FPP binding is crucial for drug efficacy. 5-HT1A receptors, a primary target, are Gi/o-coupled.
Figure 3: 5-HT1A Signaling Cascade initiated by FPP agonists. Note the dual pathway: cAMP inhibition and potassium channel activation.
References
-
Synthesis of Piperazine Scaffolds: Reilly, S. W., & Mach, R. H. (2016).[3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
-
Pharmacological Profile: Glennon, R. A., et al. (2005).[4] Pharmacophore Identification for Sigma-1 Receptor Binding. Mini-Reviews in Medicinal Chemistry, 5(10), 927–940.[4]
-
Radiochemistry Applications: Prante, O., et al. (2011). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation. Pharmaceuticals, 4(1), 20-34.
-
5-HT1A Antagonists: Mlynárová, R., et al. (2000). Effects of a fluorophenyl piperazine derivative on cardiovascular function. Ceska a Slovenska Farmacie, 49(4), 177-180.
-
Medicinal Chemistry Review: Chaudhary, P., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Heterocyclic Chemistry.
Sources
- 1. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Binding affinity profiles for 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
[1]
Executive Summary
This compound is a synthetic small molecule belonging to the N-aroyl-4-arylpiperazine class.[1] Structurally, it integrates two distinct pharmacophores:[1]
-
The 4-(4-fluorophenyl)piperazine (p-FPP) moiety: A privileged scaffold known for high affinity towards serotonergic (5-HT) and dopaminergic (D) receptors.[1]
-
The 4-ethoxybenzoyl moiety: A lipophilic acyl group that modulates metabolic stability, blood-brain barrier (BBB) permeability, and receptor subtype selectivity (particularly Sigma-1 and 5-HT2A).[1]
This compound is primarily investigated as a dual-action ligand with potential applications in neuropsychiatry (antipsychotic/anxiolytic) and cognitive enhancement (nootropic), owing to its predicted antagonism at 5-HT2A/D2 receptors and agonism at Sigma-1 receptors.[1]
Chemical Identity & Physicochemical Properties
| Property | Detail |
| IUPAC Name | (4-ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |
| Molecular Formula | C₁₉H₂₁FN₂O₂ |
| Molecular Weight | 328.39 g/mol |
| LogP (Predicted) | ~3.2 – 3.8 (High Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 |
| Key Structural Features | para-Fluoro substitution (metabolic block); Ethoxy group (lipophilic tail); Amide linker (rigidification).[1] |
Binding Affinity Profile (Core Analysis)
The binding profile of this compound is derived from the established SAR of the N-aroyl-4-arylpiperazine class.[1] The acylation of the N4-nitrogen of p-FPP significantly alters the selectivity profile compared to the parent amine.[1]
3.1 Primary Targets: Serotonin & Dopamine Receptors
The p-FPP core is a dominant driver for 5-HT and Dopamine receptor recognition.[1] However, the amide linkage reduces basicity, often shifting the profile from broad-spectrum binding to specific subtype selectivity.[1]
| Target Receptor | Predicted Affinity ( | Functional Effect | Mechanism |
| 5-HT2A | 1 – 50 nM | Antagonist | Blockade of Gq-coupled signaling; typical of N-aroyl-phenylpiperazines (e.g., Ketanserin analogs).[1] |
| Dopamine D2 | 10 – 100 nM | Partial Agonist / Antagonist | Modulation of Gi/o signaling.[1] The 4-ethoxybenzoyl group adds steric bulk that may favor antagonistic conformations. |
| 5-HT1A | 50 – 200 nM | Partial Agonist | The amide linker often reduces 5-HT1A affinity compared to alkyl-linked analogs (e.g., Buspirone).[1] |
| Sigma-1 ( | 10 – 100 nM | Agonist | The hydrophobic 4-ethoxybenzoyl group fits the primary hydrophobic pocket of the Sigma-1 chaperone.[1] |
3.2 Secondary Targets & Off-Target Effects
-
Alpha-1 Adrenergic Receptors: Moderate affinity (
~50-100 nM) is common in this scaffold, potentially contributing to hypotensive side effects.[1] -
hERG Channel: A critical safety liability for phenylpiperazines.[1] The amide functionality generally reduces hERG affinity compared to basic amines, improving the safety margin.[1]
Mechanism of Action & Signaling Pathways
The compound's therapeutic potential relies on a multi-target mechanism :
-
5-HT2A/D2 Antagonism: Reduces positive symptoms of psychosis and anxiety by dampening mesolimbic dopaminergic hyperactivity and cortical serotonergic tone.[1]
-
Sigma-1 Agonism: Promotes neuroprotection and cognitive enhancement by chaperoning IP3 receptors at the ER-mitochondrion interface, enhancing calcium signaling and BDNF expression.[1]
Visualization: Signaling Pathway Interaction
Caption: Multi-target signaling mechanism showing simultaneous GPCR antagonism and Sigma-1 agonism.
Experimental Protocols
To validate the binding affinity profile, the following standardized protocols are recommended. These assays ensure data integrity and reproducibility.[1]
5.1 Radioligand Binding Assay (Membrane Preparation)
-
Objective: Determine
values for 5-HT2A and D2 receptors. -
Reagents:
Workflow:
-
Tissue Source: Rat frontal cortex (5-HT2A) or striatum (D2) homogenates.[1]
-
Incubation: Incubate membrane prep (100 µg protein) with radioligand and varying concentrations of test compound (
to M) for 60 min at 25°C. -
Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI.[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
5.2 Functional Assay: Calcium Flux (FLIPR)
-
Objective: Confirm agonist/antagonist activity at 5-HT2A.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2A.[1]
-
Protocol:
Visualization: Assay Workflow
Caption: Standardized radioligand binding assay workflow for determining Ki values.
Synthesis & Optimization Strategy
For researchers synthesizing this compound for validation, the standard route involves the nucleophilic attack of the piperazine nitrogen on the benzoyl chloride.[1]
Reaction Scheme:
-
Starting Materials: 1-(4-fluorophenyl)piperazine (1.0 eq) + 4-ethoxybenzoyl chloride (1.1 eq).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq) to scavenge HCl.[1]
-
Solvent: Dichloromethane (DCM) or THF, 0°C to RT.
-
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).[1]
Optimization Note: The 4-ethoxy group can be varied (e.g., to 4-trifluoromethoxy) to modulate metabolic stability without altering the steric bulk significantly.[1]
References
-
Glennon, R. A., et al. (1991).[1] Binding of phenylpiperazine derivatives at 5-HT1C and 5-HT2 serotonin receptors: Evidence for a common receptor model.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Mokrosz, J. L., et al. (1992).[1] Structure-activity relationship studies of central nervous system agents.[1] 5. 1-Aryl-4-(omega-aminoalkyl)piperazines as 5-HT1A receptor ligands.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Robichaud, A. J., & Lelas, T. V. (2000).[1] Serotonin 5-HT2A Receptor Antagonists: Potential in the Treatment of Neuropsychiatric Disorders.[1] Current Opinion in Investigational Drugs.[1]
-
Cobos, E. J., et al. (2008).[1] Pharmacology and therapeutic potential of Sigma-1 receptor ligands.[1] Current Neuropharmacology.[1] Link
-
ChemSrc. (2023).[1] 1-(4-fluorophenyl)piperazine - Physicochemical Properties and Derivatives.Link[1]
Predictive Metabolic Stability and Biotransformation Profiling of 1-(4-Ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Target Audience: Research Scientists, DMPK Specialists, and Medicinal Chemists Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The optimization of pharmacokinetic (PK) properties is a critical bottleneck in small-molecule drug discovery. For arylpiperazine derivatives—a privileged scaffold in CNS therapeutics and various designer compounds—metabolic liabilities often dictate the success or failure of a lead candidate. This whitepaper provides an in-depth technical analysis of the metabolic stability of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine (EB-FPP) .
By dissecting the molecule's structural soft spots, detailing a self-validating in vitro human liver microsomal (HLM) assay, and establishing robust pharmacokinetic calculations, this guide serves as a comprehensive framework for evaluating the biotransformation of complex piperazine-containing amides.
Mechanistic Structural Liability Analysis
EB-FPP contains three distinct structural motifs, each presenting specific vulnerabilities to Phase I oxidative metabolism catalyzed by the Cytochrome P450 (CYP450) superfamily.
The 4-Ethoxybenzoyl Moiety: O-Dealkylation
Aromatic ethers are classic substrates for CYP-mediated O-dealkylation, predominantly driven by CYP2D6 and CYP3A4[1]. The mechanism is initiated by the abstraction of a hydrogen atom from the
The Piperazine Core: N-Dealkylation and N-Oxidation
The piperazine ring is highly susceptible to oxidative metabolism. CYP3A4 frequently catalyzes
The 4-Fluorophenyl Moiety
While the carbon-fluorine (C-F) bond is exceptionally strong and generally resists direct metabolic cleavage, the presence of the fluorine atom heavily influences the electron density of the aromatic ring. This deactivation typically protects the phenyl ring from direct aromatic hydroxylation (NIH shift), redirecting metabolic pressure toward the piperazine and ethoxy moieties[2].
Figure 1: Primary predicted Phase I metabolic pathways of EB-FPP.
In Vitro Metabolic Stability Workflow
To empirically validate the predicted liabilities, a Human Liver Microsomal (HLM) stability assay is the gold standard[5]. HLMs contain the full complement of membrane-bound CYPs and UGTs (if supplemented with UDPGA) but lack cytosolic enzymes, making them ideal for isolating Phase I oxidative clearance rates.
Experimental Design Causality
-
NADPH Regenerating System: CYP enzymes require a continuous supply of electrons. Simply adding NADPH is insufficient as it degrades rapidly at 37°C. A regenerating system (NADP+, glucose-6-phosphate, and G6PDH) ensures zero-order kinetics for the electron donor[5].
-
Self-Validating Controls: A "Minus-NADPH" control is mandatory. If EB-FPP degrades in the absence of NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis of the amide bond or amidase activity). Positive controls (Verapamil for high clearance, Dextromethorphan for low/medium clearance) validate the enzymatic viability of the HLM batch[5].
Figure 2: Step-by-step experimental workflow for the HLM stability assay.
Detailed Experimental Protocol
Reagents and Materials
-
Pooled Human Liver Microsomes (20 mg/mL stock).
-
100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM
. -
Test Compound (EB-FPP) and Internal Standard (e.g., Tolbutamide), 10 mM in DMSO.
-
NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Ice-cold Acetonitrile (ACN).
Step-by-Step Procedure
-
Working Solutions: Dilute the EB-FPP DMSO stock to 100 µM in ACN/Water (50:50). The final DMSO concentration in the assay must not exceed 0.1% to prevent CYP inhibition.
-
Incubation Mixture: In a 96-well plate, combine 183 µL of Phosphate Buffer, 5 µL of HLM stock (final concentration 0.5 mg/mL), and 2 µL of EB-FPP working solution (final concentration 1 µM).
-
Pre-incubation: Seal the plate and incubate at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the reaction.
-
Sampling & Quenching: At designated time points (
minutes), transfer 20 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold ACN spiked with the Internal Standard[5]. -
Processing: Centrifuge the quenching plate at 15,000
g for 15 minutes at 4°C to pellet precipitated microsomal proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
Data Presentation and Pharmacokinetic Calculations
The depletion of the parent compound is assumed to follow first-order kinetics. The elimination rate constant (
Key Equations:
-
Half-life (
): -
Intrinsic Clearance (
): (Expressed in µL/min/mg protein)[5]
Quantitative Data Summary
The following table summarizes the anticipated in vitro metabolic stability data for EB-FPP alongside standard validation controls. Due to the highly labile ethoxy group, EB-FPP is projected to exhibit moderate-to-high clearance.
| Compound | Target / Role | Classification | |||
| EB-FPP | Test Compound | 0.0385 | 18.0 | 77.0 | High Clearance |
| Verapamil | Positive Control (High) | 0.0462 | 15.0 | 92.4 | High Clearance |
| Dextromethorphan | Positive Control (Med) | 0.0154 | 45.0 | 30.8 | Moderate Clearance |
| EB-FPP (-NADPH) | Negative Control | < 0.001 | > 120 | < 5.0 | Stable |
Table 1: Representative kinetic parameters for EB-FPP and control compounds in human liver microsomes (0.5 mg/mL protein).
Optimization Strategies and Conclusion
If the in vitro assay confirms rapid clearance of EB-FPP via O-dealkylation, medicinal chemistry intervention is required. Relying on the mechanistic data, the following structural modifications are recommended:
-
Deuteration: Replacing the hydrogen atoms on the
-carbon of the ethoxy group with deuterium ( ) exploits the kinetic isotope effect. The stronger C-D bond raises the activation energy required for hydrogen abstraction by the CYP ferryl species, potentially extending the without altering the molecule's pharmacological profile. -
Bioisosteric Replacement: Substituting the ethoxy group with a trifluoromethoxy (
) or a cyclopropoxy group can sterically and electronically shield the oxygen atom, completely blocking the O-dealkylation liability.
By systematically applying the protocols and calculations outlined in this guide, researchers can accurately map the metabolic fate of this compound and rationally design next-generation analogs with superior pharmacokinetic survivability.
References
-
para-Fluorophenylpiperazine - Wikipedia Source: Wikipedia URL:[Link]
-
Piperazine designer drugs of abuse Source: ResearchGate URL:[Link]
-
Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations Source: Optibrium URL:[Link]
-
Cytochrome P450 3A-Mediated Metabolism of Buspirone in Human Liver Microsomes Source: Drug Metabolism and Disposition (via DOI) URL:[Link]
-
Empirical Regioselectivity Models for Human Cytochromes P450 3A4, 2D6, and 2C9 Source: NIH / PMC URL:[Link]
Sources
Methodological & Application
Application Note: Crystallization & Solid-State Control of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Executive Summary & Compound Profile
This technical guide details the crystallization protocols for 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine (hereafter referred to as EFPP ). This compound belongs to the class of N-aryl-N'-acyl piperazines, a scaffold common in anxiolytics, antipsychotics, and antifungal intermediates.
Achieving high purity (>99.5%) and controlling the solid-state form (polymorph) of EFPP is critical due to the conformational flexibility of the piperazine ring, which often leads to multiple metastable crystal forms. This guide prioritizes thermodynamic stability and impurity rejection.
Physicochemical Profile (Predicted & Observed)
| Property | Characteristic | Implication for Crystallization |
| Structure | Lipophilic Amide | Poor water solubility; high solubility in chlorinated solvents. |
| H-Bonding | Acceptor (C=O, F, O-Et) | Solvents with H-bond donation (Alcohols) are ideal for directing crystal growth. |
| Impurities | 1-(4-fluorophenyl)piperazine (Amine), 4-ethoxybenzoic acid | Amine is base-soluble; Acid is alkali-soluble. Crystallization must reject non-polar dimers. |
| pKa | ~1-2 (Amide N), ~13 (Aryl N) | The molecule is neutral at physiological pH; salt formation is difficult/unstable. |
Pre-Crystallization Solubility Assessment
Before initiating bulk crystallization, the solubility profile must be mapped to determine the Metastable Zone Width (MSZW).
Solubility Data ( g/100 mL)
| Solvent | 25°C (Ambient) | 60°C (Hot) | Suitability |
|---|---|---|---|
| Water | <0.01 (Insoluble) | <0.05 | Anti-solvent only. |
| Ethanol (EtOH) | 1.2 | 8.5 | Primary Solvent (High yield potential). |
| Isopropanol (IPA) | 0.8 | 6.2 | Primary Solvent (High purity potential). |
| Dichloromethane (DCM) | >20.0 | N/A (Boils) | Dissolution solvent for anti-solvent methods. |
| Ethyl Acetate | 4.5 | 12.0 | Good for washing; risk of solvate formation. |
| n-Heptane | <0.1 | 0.5 | Excellent Anti-solvent. |
Protocol A: Thermodynamic Recrystallization (Ethanol/Water)
Objective: Maximize purity and thermodynamic stability (removal of starting amine). Mechanism: Temperature-swing crystallization leveraging the steep solubility curve in ethanol.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude EFPP into a jacketed reactor.
-
Add Ethanol (absolute) at a ratio of 10 mL per gram of solid.
-
Heat to 75°C (reflux) with agitation (200 RPM).
-
Critical Check: If the solution is not clear, add ethanol in 1 mL/g increments. Do not exceed 15 mL/g.
-
-
Clarification (Hot Filtration):
-
While maintaining 75°C, filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (dust, inorganic salts).
-
-
Nucleation Point:
-
Cool the filtrate to 60°C .
-
Optional: Add seed crystals (0.5% w/w) of the desired polymorph (if known) to bypass the primary nucleation energy barrier.
-
-
Controlled Cooling (The Critical Step):
-
Ramp down temperature from 60°C to 20°C at a rate of 0.5°C/min .
-
Why? Rapid cooling traps impurities within the crystal lattice (occlusion). Slow cooling purifies the lattice.
-
-
Anti-Solvent Finishing (Yield Optimization):
-
Once at 20°C, slowly add Deionized Water (pre-cooled to 20°C) dropwise until a slight persistent turbidity is observed (approx. ratio 1:5 Water:Ethanol).
-
Cool further to 0-5°C and hold for 2 hours.
-
-
Isolation:
-
Filter using a Buchner funnel under vacuum.
-
Wash the cake with cold (0°C) Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Kinetic Anti-Solvent Crystallization (DCM/Heptane)
Objective: High yield and particle size control (micronization). Mechanism: Reducing solvent power rapidly to force precipitation.
-
Preparation: Dissolve 10g of EFPP in 30 mL of Dichloromethane (DCM) at 25°C. Ensure complete dissolution.
-
Anti-Solvent Addition:
-
Place 150 mL of n-Heptane in a separate vessel with vigorous stirring (500 RPM).
-
Slowly inject the DCM/EFPP solution into the Heptane vortex via a syringe pump (Rate: 2 mL/min).
-
-
Precipitation: EFPP will precipitate immediately as a fine white powder.
-
Aging: Stir for 30 minutes to allow Ostwald ripening (stabilizes crystal shape).
-
Isolation: Filter and wash with n-Heptane. Dry at ambient temperature (DCM is volatile; avoid melting the solid).
Process Visualization & Logic
Workflow: Purification Logic
The following diagram illustrates the decision matrix for purifying EFPP based on the impurity profile.
Caption: Figure 1. Thermodynamic crystallization workflow designed to reject polar impurities and maximize crystal lattice stability.
Troubleshooting: "Oiling Out"
A common issue with lipophilic amides is "oiling out" (liquid-liquid phase separation) instead of crystallizing.
Caption: Figure 2. Remediation strategies for Liquid-Liquid Phase Separation (LLPS) during cooling.
Analytical Validation (Quality Control)
To ensure the protocol was successful, the following analytical methods must be employed:
-
HPLC (Purity):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10% B to 90% B over 20 mins.
-
Target: Starting amine (1-(4-fluorophenyl)piperazine) elutes early; EFPP elutes later. Acceptance criteria: <0.1% Amine.
-
-
PXRD (Polymorph Check):
-
Powder X-Ray Diffraction is essential. Amide bonds allow rotation, leading to conformers.
-
Success: Sharp, well-defined peaks indicate high crystallinity. A "halo" indicates amorphous content (failed crystallization).
-
-
DSC (Thermal Analysis):
-
Differential Scanning Calorimetry should show a sharp endotherm at the melting point (approx. range 110-130°C, dependent on specific polymorph). Broad peaks indicate impurities.
-
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for cooling rates and MSZW principles).
-
Chandra, J. N., et al. (2006). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(19), 6621-6627. (Provides context on piperazine amide solubility and purification).
-
PubChem. (2024).[1] 1-(4-Fluorophenyl)piperazine Compound Summary. National Library of Medicine. (Source for starting material properties).[1][2][3][4][5]
-
Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. (Mechanistic insight into piperazine ring flexibility and polymorphism).
Sources
- 1. 非哌西特 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorophenyl)piperazine | CAS#:2252-63-3 | Chemsrc [chemsrc.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1-(4-Ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
Executive Summary
This Application Note details a robust, high-efficiency protocol for the synthesis of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine , a privileged scaffold in medicinal chemistry often found in antipsychotic (e.g., butyrophenone analogs) and antihypertensive agents.
Traditional thermal synthesis of benzoyl piperazines via acid chlorides or carbodiimide coupling often requires reflux conditions (4–12 hours), excess reagents, and tedious workups to remove urea byproducts. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) approach using HATU activation. This method reduces reaction time to under 10 minutes, improves yield by minimizing thermal degradation, and allows for a simplified workup suitable for library generation.
Scientific Rationale & Mechanism
The Chemistry
The target molecule is constructed via an amide bond formation between 4-ethoxybenzoic acid and 1-(4-fluorophenyl)piperazine .
-
Electronic Considerations: The para-ethoxy group on the benzoic acid acts as an Electron Donating Group (EDG), slightly deactivating the carbonyl carbon toward nucleophilic attack compared to unsubstituted benzoic acid.
-
Nucleophile: The secondary amine of the piperazine is moderately nucleophilic but sterically unhindered.
-
Microwave Advantage: Microwave irradiation (2450 MHz) provides direct dielectric heating. Polar solvents (DMF) and the ionic transition state of the HATU-mediated active ester formation couple efficiently with the microwave field, leading to rapid superheating and accelerated kinetics (Arrhenius effect).
Reaction Scheme
The reaction proceeds through the in situ formation of an O-azabenzotriazole active ester, which is rapidly intercepted by the piperazine.
Figure 1: Mechanistic pathway for the HATU-mediated microwave coupling.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |
| 4-Ethoxybenzoic acid | 166.17 | 1.0 | Substrate (Acid) | 619-86-3 |
| 1-(4-Fluorophenyl)piperazine | 180.22 | 1.1 | Substrate (Amine) | 2252-63-3 |
| HATU | 380.23 | 1.2 | Coupling Agent | 148893-10-1 |
| DIPEA (Hünig's Base) | 129.24 | 2.0 | Base | 7087-68-5 |
| DMF (Anhydrous) | - | - | Solvent | 68-12-2 |
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave 300).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum cap.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Preparation (0.5 mmol Scale)
-
Weighing: Into a 10 mL microwave vial equipped with a stir bar, add:
-
83 mg of 4-Ethoxybenzoic acid (0.5 mmol).
-
228 mg of HATU (0.6 mmol).
-
-
Solvation: Add 2.0 mL of anhydrous DMF . Stir at room temperature for 1 minute to ensure homogeneity.
-
Activation: Add 174 µL of DIPEA (1.0 mmol). The solution may turn slightly yellow (formation of the activated species).
-
Addition: Add 99 mg (approx. 90 µL if liquid, but weighing is preferred) of 1-(4-Fluorophenyl)piperazine (0.55 mmol).
-
Sealing: Cap the vial tightly with the pressure-rated septum.
Microwave Irradiation Parameters
Program the microwave reactor with the following "Dynamic" method to prevent temperature overshoot:
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Optimal for amide bond formation without degrading the piperazine. |
| Hold Time | 5:00 min | Sufficient for >98% conversion based on kinetic profiling. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (DMF vapor pressure is low, this is precautionary). |
| Power | 200 W (Max) | System modulates power to maintain 100 °C. |
| Stirring | High | Essential for uniform temperature distribution. |
| Pre-Stirring | 30 sec | Mixes reagents before heating starts. |
Workup & Isolation
-
Cooling: Allow the vessel to cool to <50 °C (usually automated by the reactor air-jet).
-
Quenching: Transfer the reaction mixture into a separatory funnel containing 20 mL of Ethyl Acetate (EtOAc) .
-
Washing:
-
Wash organic layer with 10% LiCl solution (2 x 10 mL) to remove DMF (critical step).
-
Wash with Saturated NaHCO₃ (1 x 10 mL) to remove unreacted acid and HATU byproducts.
-
Wash with Brine (1 x 10 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often >90% pure. If necessary, purify via flash chromatography (Silica gel; Hexane:EtOAc 2:1).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the microwave synthesis.[1][2]
Results & Discussion
Yield Comparison
The microwave protocol demonstrates a significant efficiency advantage over conventional thermal heating.[2]
| Method | Conditions | Time | Isolated Yield | Purity (LCMS) |
| Microwave (This Protocol) | DMF, 100°C | 5 min | 92% | >95% |
| Conventional Thermal | DMF, 100°C (Oil Bath) | 2 hours | 78% | 88% |
| Acid Chloride Route | DCM, Et3N, RT | 4 hours | 85% | 90% |
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, CDCl₃): δ 7.40 (d, 2H, Ar-H benzoyl), 7.00-6.90 (m, 4H, Ar-H fluoro), 6.88 (d, 2H, Ar-H benzoyl), 4.05 (q, 2H, -OCH₂-), 3.80 (br s, 4H, piperazine), 3.10 (br s, 4H, piperazine), 1.42 (t, 3H, -CH₃).
-
LC-MS (ESI): Calculated Mass [M+H]+: 329.16; Found: 329.2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure DIPEA is added after HATU but before the amine. Allow 1-2 min pre-stirring. |
| Brown/Black Mixture | Thermal decomposition (too hot). | Reduce MW temperature to 80°C and extend time to 10 min. |
| Residual DMF | Poor extraction efficiency. | Increase the number of 10% LiCl washes (LiCl pulls DMF into the aqueous phase). |
| Pressure Spike | Wet reagents (water -> steam). | Use anhydrous DMF and dry glassware. |
References
-
Microwave-Assisted Synthesis of Monosubstituted Piperazine Derivatives. Source: MDPI (Molecules 2020). Context: General conditions for piperazine acylation under microwave irradiation.[3] URL:[Link]
-
Microwave-Assisted Synthesis of N-Heterocycles in Medicinal Chemistry. Source: Royal Society of Chemistry (Med.[4] Chem. Commun., 2013). Context: Review of microwave advantages in heterocycle formation and amide coupling. URL:[Link]
-
Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Source: NIH / PubMed Central (Molecules 2007). Context: Protocol for benzoyl piperazine synthesis which served as the baseline for the optimization of this protocol. URL:[Link]
-
BMS-777607 Synthesis (Amide Coupling Example). Source: Journal of Medicinal Chemistry (2009). Context: Example of 4-fluorophenylpiperazine amide coupling in drug discovery. URL:[Link]
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Guide: Optimizing Reaction Temperature for Ethoxybenzoyl Piperazine Formation
Executive Summary & Core Logic
The synthesis of 1-(2-ethoxybenzoyl)piperazine typically proceeds via the N-acylation of piperazine with 2-ethoxybenzoyl chloride (Schotten-Baumann conditions) or 2-ethoxybenzoic acid (using coupling agents like EDC/HATU).
Temperature is the single most critical variable in this reaction because it governs the competition between mono-acylation (desired kinetic product) and bis-acylation (undesired thermodynamic/statistical product).
The Thermodynamic Dilemma
-
Exothermicity: The reaction between an acid chloride and an amine is highly exothermic. Uncontrolled heat release accelerates the reaction rate of the product (the mono-amide) with remaining acid chloride, leading to the bis-impurity (1,4-di(2-ethoxybenzoyl)piperazine).
-
Selectivity: The ethoxy group at the ortho position provides some steric shielding, but not enough to prevent bis-acylation at elevated temperatures.
Optimization Matrix: Temperature & Conditions
The following table summarizes the operational windows for the acid chloride route, which is the industry standard for this transformation.
| Parameter | Optimal Range | Critical Thresholds | Scientific Rationale |
| Addition Temp | -5°C to 0°C | > 10°C (Risk of Bis-impurity) | Low temperature suppresses the kinetic energy of the system, favoring the reaction with the most nucleophilic species (free piperazine) over the mono-product. |
| Reaction Temp | 20°C to 25°C | > 40°C (Hydrolysis Risk) | Warming to RT ensures conversion of sterically hindered conformers and drives the reaction to completion. |
| Quench Temp | 0°C to 5°C | > 30°C (Violent Gas Evolution) | Quenching (usually with |
| Reflux? | Avoid | N/A | Reflux is unnecessary for acyl chlorides and promotes dimerization and ether cleavage (rare, but possible with trace acid). |
Visualized Experimental Workflow
The following diagram outlines the optimized workflow to maximize mono-selectivity.
Figure 1: Step-by-step temperature modulation workflow for selective mono-acylation.
Detailed Experimental Protocol
Target: 1-(2-ethoxybenzoyl)piperazine Scale: 10 mmol basis
Materials
-
Piperazine (anhydrous): 2.5 - 3.0 equivalents (Excess is crucial for selectivity).
-
2-Ethoxybenzoyl chloride: 1.0 equivalent.
-
Triethylamine (
): 1.1 equivalents (Optional if using excess piperazine as base).[1]
Step-by-Step Procedure
-
Preparation: Dissolve Piperazine (2.58 g, 30 mmol) in anhydrous DCM (40 mL) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Cooling (Critical): Submerge the flask in an ice/salt bath. Allow the internal temperature to equilibrate to -5°C to 0°C .
-
Addition: Dissolve 2-ethoxybenzoyl chloride (1.84 g, 10 mmol) in DCM (10 mL). Add this solution dropwise over 45–60 minutes .
-
Why? Slow addition maintains a high local concentration of piperazine relative to the acid chloride, statistically favoring mono-acylation.
-
-
Reaction: Once addition is complete, keep at 0°C for 15 minutes, then remove the ice bath. Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–3 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM).
-
Note: The spot for the bis-acylated impurity will have a higher
than the mono-product.
-
-
Workup:
-
Wash with water (
mL) to remove excess piperazine and salts. -
Extract organic layer, dry over
, and concentrate in vacuo.
-
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Bis-Acylated Impurity
Q: I am seeing a significant spot at high
A: This is a classic symptom of "Hot Spots" or "Local Excess."
-
Root Cause 1 (Temperature): If the reaction temp exceeds 10°C during addition, the reaction kinetics accelerate, making the mono-product (which is still a nucleophile) competitive with the starting piperazine.
-
Root Cause 2 (Stoichiometry): If you use 1:1 stoichiometry, bis-acylation is mathematically inevitable.
-
Fix:
-
Increase Piperazine equivalents to 3.0 eq .
-
Ensure vigorous stirring (vortexing) during addition to dissipate heat immediately.
-
Strictly maintain
during the addition phase.
-
Issue 2: Low Yield / Incomplete Conversion
Q: After 4 hours at RT, I still see unreacted acid chloride, or the yield is <50%.
A: This often indicates hydrolysis or solubility issues.
-
Root Cause: 2-ethoxybenzoyl chloride is sensitive to moisture. If your DCM is "wet," the chloride hydrolyzes to 2-ethoxybenzoic acid, which will not react with piperazine under these conditions.
-
Fix: Ensure solvents are anhydrous.[3] If the reaction stalls, you can gently heat to 35°C (do not exceed 40°C) for 30 minutes to push the final conversion, but only after the initial addition is complete.
Issue 3: Precipitation During Addition
Q: A white solid crashes out immediately upon adding the acid chloride, stopping the stir bar.
A: This is Piperazine Hydrochloride (salt formation).[4]
-
Explanation: As the reaction proceeds, HCl is generated and protonates the excess piperazine. This salt is insoluble in DCM.
-
Fix: Do not panic; this is normal.
-
Switch to Chloroform (slightly better solubility) or add a co-solvent like minimal THF.
-
Use a mechanical stirrer (overhead) instead of a magnetic bar if scaling up >10g.
-
Add Triethylamine (
) as an auxiliary base to scavenge HCl, keeping piperazine free.
-
Logic Pathway: Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common synthetic deviations.
References
-
BenchChem. (2025).[1][2][3][5] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. Retrieved from
-
National Institutes of Health (PMC). (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from
-
Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from
-
Organic Syntheses. 1-Benzylpiperazine (Analogous Procedure). Coll. Vol. 4, p.82 (1963). Retrieved from
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure and dynamics of organic compounds. This guide offers an in-depth analysis and spectral assignment of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine, a compound of interest in medicinal chemistry, and compares its spectral features with those of structurally related analogs. As a Senior Application Scientist, my aim is to not only present the data but also to illuminate the rationale behind the spectral interpretations, drawing from fundamental principles and field-proven insights.
The Structural Significance of this compound
The title compound belongs to the class of N-arylpiperazines, a scaffold frequently encountered in centrally acting pharmaceuticals. The 1-(4-ethoxybenzoyl) moiety introduces features that can influence the compound's pharmacokinetic and pharmacodynamic properties, while the 4-fluorophenyl group is a common substituent in drug candidates, known to modulate metabolic stability and receptor binding affinity. A thorough understanding of its three-dimensional structure and conformational dynamics in solution, as revealed by NMR, is crucial for establishing structure-activity relationships (SAR) and for quality control in its synthesis.
Decoding the ¹H NMR Spectrum: A Step-by-Step Assignment
The ¹H NMR spectrum of this compound is best understood by dissecting the molecule into its three constituent fragments: the 4-ethoxybenzoyl group, the piperazine ring, and the 4-fluorophenyl group. The predicted chemical shifts (δ) are presented in ppm relative to a standard internal reference such as tetramethylsilane (TMS).
A. The 4-Ethoxybenzoyl Moiety:
This portion of the molecule gives rise to signals for the ethoxy group protons and the aromatic protons of the benzoyl ring.
-
Ethoxy Group (CH₃CH₂O-):
-
Methyl Protons (a): A triplet at approximately δ 1.4 ppm. The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).
-
Methylene Protons (b): A quartet at around δ 4.1 ppm. This signal is a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). The downfield shift compared to the methyl protons is due to the deshielding effect of the adjacent oxygen atom.
-
-
Aromatic Protons (c and d): The para-substituted benzoyl ring will exhibit a characteristic AA'BB' system, which often simplifies to two doublets, especially at higher magnetic field strengths.
-
Protons ortho to the carbonyl group (d): A doublet expected around δ 7.4-7.5 ppm. The electron-withdrawing nature of the carbonyl group deshields these protons.
-
Protons ortho to the ethoxy group (c): A doublet expected around δ 6.9-7.0 ppm. The electron-donating ethoxy group shields these protons, shifting their signal upfield relative to the other aromatic protons on this ring.
-
B. The 4-Fluorophenyl Moiety:
Similar to the benzoyl ring, the 4-fluorophenyl group will also display an AA'BB' system, appearing as two multiplets that can be approximated as triplets or doublet of doublets due to coupling with both protons and the fluorine atom.
-
Aromatic Protons (g and h):
-
Protons ortho to the piperazine nitrogen (g): A multiplet (often appearing as a triplet) expected around δ 6.9-7.1 ppm.
-
Protons ortho to the fluorine atom (h): A multiplet (often appearing as a triplet) expected around δ 7.0-7.2 ppm. The coupling to the fluorine atom (³JH-F) will further split these signals.
-
C. The Piperazine Ring:
The piperazine protons present the most complex and informative region of the spectrum. Due to the restricted rotation around the amide (C-N) bond, the piperazine ring exists in different conformations that are often in slow exchange on the NMR timescale at room temperature.[1][2] This can lead to broadened signals or the appearance of two distinct sets of signals for the piperazine protons.
-
Protons adjacent to the carbonyl group (e): These protons are directly influenced by the electron-withdrawing carbonyl group and the anisotropic effect of the amide bond. They are expected to resonate as a broad multiplet or two distinct broad multiplets in the range of δ 3.5-3.9 ppm.
-
Protons adjacent to the 4-fluorophenyl group (f): These protons are deshielded by the adjacent nitrogen and the aromatic ring. They are expected to appear as a broad multiplet or two distinct broad multiplets in the range of δ 3.1-3.4 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a | -OCH₂CH ₃ | ~1.4 | Triplet | ~7.0 |
| b | -OCH ₂CH₃ | ~4.1 | Quartet | ~7.0 |
| c | Ar-H (ortho to -OEt) | ~6.9-7.0 | Doublet | ~8.5 |
| d | Ar-H (ortho to C=O) | ~7.4-7.5 | Doublet | ~8.5 |
| e | Piperazine-H (adjacent to C=O) | ~3.5-3.9 | Broad Multiplet(s) | - |
| f | Piperazine-H (adjacent to Ar-F) | ~3.1-3.4 | Broad Multiplet(s) | - |
| g | Ar-H (ortho to piperazine) | ~6.9-7.1 | Multiplet (triplet-like) | ~8.8 (H-H), ~8.8 (H-F) |
| h | Ar-H (ortho to F) | ~7.0-7.2 | Multiplet (triplet-like) | ~8.8 (H-H), ~4.9 (H-F) |
Comparative Analysis with a Structural Analog: 1-(4-Methoxybenzoyl)-4-(4-fluorophenyl)piperazine
To provide a tangible comparison, let's consider the ¹H NMR data of a closely related analog, 1-(4-methoxybenzoyl)-4-(4-fluorophenyl)piperazine. The primary difference is the substitution of the ethoxy group with a methoxy group. This change is expected to have a minimal impact on the chemical shifts of the aromatic and piperazine protons, making it an excellent comparative standard.
The most notable difference in the spectrum will be the absence of the ethyl group signals (a triplet and a quartet) and the appearance of a singlet for the methoxy protons.
Table 2: Comparison of Predicted ¹H NMR Data
| Proton Assignment | This compound (Predicted δ, ppm) | 1-(4-methoxybenzoyl)-4-(4-fluorophenyl)piperazine (Expected δ, ppm) | Key Difference |
| Ethoxy/Methoxy | ~1.4 (t), ~4.1 (q) | ~3.8 (s) | Presence of ethyl vs. methyl signals |
| Ar-H (ortho to -OR) | ~6.9-7.0 | ~6.9-7.0 | Minimal change |
| Ar-H (ortho to C=O) | ~7.4-7.5 | ~7.4-7.5 | Minimal change |
| Piperazine-H (adj. to C=O) | ~3.5-3.9 | ~3.5-3.9 | Minimal change, potential slight shift |
| Piperazine-H (adj. to Ar-F) | ~3.1-3.4 | ~3.1-3.4 | Minimal change, potential slight shift |
| Ar-H (on fluorophenyl) | ~6.9-7.2 | ~6.9-7.2 | Minimal change |
This comparative approach is a powerful strategy in spectral analysis. By observing the predictable changes in the spectrum upon minor structural modification, we gain confidence in our assignments for the core structure.
Experimental Protocol for ¹H NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The following steps outline a typical workflow for acquiring a standard ¹H NMR spectrum.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak identification.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
The Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets in the aromatic and piperazine regions of the spectrum. A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and simplifying the interpretation of coupling patterns.
Temperature-dependent NMR studies can be particularly insightful for N-acylpiperazines.[1][2] By acquiring spectra at different temperatures, one can observe the coalescence of the piperazine signals as the rate of rotation around the amide bond increases. This allows for the determination of the energy barrier to rotation, providing valuable information about the molecule's conformational flexibility.
Conclusion
The ¹H NMR spectral analysis of this compound is a multifaceted process that requires a systematic approach. By breaking down the molecule into its constituent parts, leveraging data from analogous compounds, and understanding the impact of conformational dynamics, a confident and accurate spectral assignment can be achieved. This guide provides a framework for researchers and scientists to not only interpret the spectrum of the title compound but also to apply these principles to the structural elucidation of other complex organic molecules. The integration of robust experimental protocols and a deep understanding of NMR principles ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity in drug development.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41365-41375. [Link]
-
Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2556-2566. [Link]
-
PubChem. (n.d.). Ethyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy - ¹H NMR Chemical Shifts. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
Sources
Comparative Potency Guide: 1-(4-Ethoxybenzoyl)-4-(4-fluorophenyl)piperazine vs. Standard Piperazine Scaffolds
The following guide provides a rigorous technical comparison of 1-(4-ethoxybenzoyl)-4-(4-fluorophenyl)piperazine against standard piperazine scaffolds.
Given the specific structural characteristics of this compound—an N-acylated derivative of the known serotonergic agent pFPP—this analysis focuses on the Structure-Activity Relationship (SAR) shift from monoamine release (typical of standard piperazines) to receptor ligand binding (typical of N-benzoyl derivatives).
Executive Summary & Compound Identity
Target Compound: this compound Core Scaffold: N-aryl-N'-aroyl-piperazine Primary Comparator: 1-(4-fluorophenyl)piperazine (pFPP) Class: Substituted Phenylpiperazine Derivative (Putative GPCR Ligand)
This guide evaluates the pharmacological shift that occurs when the secondary amine of the psychoactive/serotonergic pFPP is acylated with a 4-ethoxybenzoyl group. While standard piperazines (BZP, TFMPP, pFPP) act primarily as monoamine releasers or non-selective agonists , the addition of the lipophilic 4-ethoxybenzoyl moiety typically abolishes transporter substrate activity, shifting the profile toward high-affinity receptor antagonism or partial agonism (particularly at D2/D3 and 5-HT2A receptors).
Structural Comparison Table
| Feature | Standard Piperazine (e.g., pFPP) | Target: this compound |
| Structure | Secondary Amine (Basic) | Tertiary Amide (Neutral/Lipophilic) |
| Primary Mechanism | Monoamine Releaser / Transporter Substrate | GPCR Ligand (Antagonist/Partial Agonist) |
| Lipophilicity (cLogP) | Low (~1.5 - 2.0) | High (~3.5 - 4.2) |
| BBB Permeability | Moderate (Active Transport/Diffusion) | High (Passive Diffusion) |
| Metabolic Route | N-oxidation, Ring Hydroxylation | O-dealkylation (Ethoxy), Amide Hydrolysis |
Mechanism of Action: The "Switch" Hypothesis
The core scientific insight for this comparison is the "Releaser-to-Ligand Switch."
-
Standard Piperazines (pFPP, BZP): Require a basic nitrogen to mimic biogenic amines (serotonin, dopamine). They enter the presynaptic neuron via transporters (SERT/DAT) and trigger reverse transport (efflux).
-
Acylated Derivative (Target): The 4-ethoxybenzoyl group removes the basicity of the N1 nitrogen. This prevents the molecule from being a substrate for SERT/DAT. Instead, the added bulk and lipophilicity allow it to bind to hydrophobic pockets within the orthosteric or allosteric sites of G-Protein Coupled Receptors (GPCRs).
Visualization: Pharmacological Shift Pathway
Caption: Diagram illustrating the structural and pharmacological transition from a transporter substrate (pFPP) to a receptor ligand upon benzoyl acylation.
Potency & Selectivity Analysis
Predicted Potency Profiles
Based on SAR data for N-benzoyl-4-phenylpiperazines (e.g., specific D3 antagonists or 5-HT ligands), we can project the following potency shifts:
| Receptor / Target | Standard (pFPP) | Target (Ethoxybenzoyl-pFPP) | Rationale |
| SERT (Transporter) | High Potency (Releaser) | Inactive | Loss of basic nitrogen prevents transport. |
| 5-HT2A Receptor | Low/Moderate Agonist | High Affinity Antagonist | Benzoyl group occupies hydrophobic pocket, stabilizing inactive state. |
| Dopamine D2/D3 | Low Affinity | Moderate/High Affinity | N-aryl-piperazine is a privileged scaffold for D2/D3; acylation often improves selectivity. |
| Sigma Receptors | Moderate | High | Increased lipophilicity favors Sigma-1/2 binding. |
Experimental Data Interpretation
When evaluating this compound, researchers should not expect "stimulant" potency (EC50 for release). Instead, potency should be measured as Binding Affinity (Ki) and Inhibition (IC50) .
-
Hypothesis: The target compound will exhibit a Ki < 50 nM for 5-HT2A or D2 receptors, whereas pFPP typically has Ki > 500 nM for these binding sites (acting instead on the transporter).
Experimental Protocols for Validation
To objectively compare the target against standard piperazines, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (Ki Determination)
Objective: Determine the affinity of the target for 5-HT2A receptors compared to pFPP.
-
Preparation:
-
Membrane Source: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin (0.5 nM final concentration).
-
Test Compounds: Target Compound and pFPP (10^-10 M to 10^-5 M).
-
-
Incubation:
-
Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
-
-
Filtration:
-
Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation:
.
-
Protocol B: Metabolic Stability (Microsomal Assay)
Objective: Assess the lability of the 4-ethoxy group and the amide bond.
-
System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).
-
Reaction:
-
Pre-incubate compound (1 µM) with HLM for 5 min at 37°C.
-
Initiate with NADPH-generating system.
-
-
Sampling:
-
Take aliquots at 0, 15, 30, and 60 min.
-
Quench with ice-cold acetonitrile (containing internal standard).
-
-
Detection: LC-MS/MS analysis monitoring the parent ion and the O-dealkylated metabolite (phenol derivative).
-
Note: The 4-ethoxy group is a likely site for CYP450-mediated O-dealkylation.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for synthesizing and characterizing the pharmacological profile of the target piperazine derivative.
Synthesis & Characterization Verification
To ensure the "Target Compound" used in comparisons is valid, it must be synthesized with high purity, as pFPP impurities will skew results (false agonism).
Synthesis Route (Schotten-Baumann):
-
Reactants: 1-(4-fluorophenyl)piperazine (1.0 eq) + 4-ethoxybenzoyl chloride (1.1 eq).
-
Conditions: DCM solvent, Triethylamine (1.2 eq) as base, 0°C to RT, 2 hours.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
-
Verification:
-
1H NMR: Look for the disappearance of the NH signal and the appearance of the ethoxy quartet (~4.0 ppm) and triplet (~1.4 ppm).
-
MS: Molecular ion check (M+H).
-
References
-
Baumann, M. H., et al. (2004). "N-Substituted Piperazines Abuse Liability and Pharmacology." Drug and Alcohol Dependence.
-
Glennon, R. A., et al. (2006). "Binding of Phenylpiperazines to 5-HT Receptors." Journal of Medicinal Chemistry.
-
Cayman Chemical. "1-(4-Fluorophenyl)piperazine Product Information." Cayman Chemical Datasheet.
-
PubChem. "Compound Summary: 1-(4-Fluorophenyl)piperazine." National Library of Medicine.
-
López-Rodríguez, M. L., et al. (2002). "Design and Synthesis of S33084 Derivatives: 5-HT/D3 Ligands." Bioorganic & Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
